molecular formula C17H21FN2O5S2 B2813028 4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide CAS No. 946265-97-0

4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide

Cat. No.: B2813028
CAS No.: 946265-97-0
M. Wt: 416.48
InChI Key: RHFVRUKOEMETSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative offered for investigational use in biochemical and pharmacological research. The benzenesulfonamide scaffold is recognized as a privileged structure in medicinal chemistry, known for its potential as a kinase inhibitor. Recent studies on benzenesulfonamide analogs have identified compounds with promising anti-proliferative properties, particularly in oncology research, such as in investigations against glioblastoma (GBM) through interaction with targets like the tropomyosin receptor kinase A (TrkA) . The fluorophenoxy and dual sulfonamide groups in this compound's structure suggest potential for targeted protein interaction, making it a candidate for developing enzyme inhibitors or receptor modulators. Its physicochemical properties may contribute to favorable drug-likeness and pharmacokinetic profiles, a characteristic noted in advanced benzenesulfonamide derivatives during in silico analysis . This compound is intended for in vitro studies to explore its mechanism of action, binding affinity, and cellular activity. APPLICATIONS & RESEARCH VALUE: This compound is suited for early-stage research, including hit identification in high-throughput screening campaigns, structure-activity relationship (SAR) studies to optimize lead compounds, and investigations into signaling pathways involving kinase and receptor interactions. Its core structure is relevant for researchers in oncology, neuroscience, and enzymology. FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care in a controlled laboratory environment following appropriate safety protocols.

Properties

IUPAC Name

4-[2-[3-(4-fluorophenoxy)propylsulfonylamino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O5S2/c18-15-4-6-16(7-5-15)25-12-1-13-26(21,22)20-11-10-14-2-8-17(9-3-14)27(19,23)24/h2-9,20H,1,10-13H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFVRUKOEMETSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenol with propylsulfonyl chloride to form 4-fluorophenoxypropylsulfonyl chloride. This intermediate is then reacted with ethylenediamine to produce the desired compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.

Chemical Reactions Analysis

4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in β3-Adrenoceptor Modulation

The compound shares structural homology with β3-adrenoceptor ligands like L755507 and L748337, which feature benzenesulfonamide cores with substituted phenoxypropylamine side chains (Table 1). Key differences include:

  • L755507: Contains a hexylaminocarbonylamino group and a 4-hydroxyphenoxypropyl side chain. It acts as a β3-adrenoceptor agonist, activating cAMP pathways in CHO-K1 cells .

Table 1: Structural Comparison with β3-Adrenoceptor Ligands

Compound Key Substituents Activity (KI or EC₅₀) Reference
L755507 4-Hydroxyphenoxypropyl, hexylaminocarbonyl β3 agonist (EC₅₀ ~10 nM)
Target Compound 4-Fluorophenoxypropylsulfonamidoethyl Undetermined N/A

Carbonic Anhydrase (CA) Inhibitors

Sulfonamides are well-known CA inhibitors. highlights derivatives with quinazolinone-sulfonamide hybrids, where substituents critically influence potency:

  • Compound 2 (KI = 7.1 nM): Features an ethylthio group, showing higher CA IX inhibition than Compound 12 (KI = 22.2 nM), which has a piperidinylethylthio chain .
  • Target Compound: The 4-fluorophenoxy group may reduce CA affinity compared to aliphatic thioethers but could enhance selectivity for specific isoforms.

Table 2: Carbonic Anhydrase Inhibition Profiles

Compound (from ) Substituent KI (nM) for hCA IX Reference
2 Ethylthio 7.1
12 Piperidinylethylthio 22.2

Antihyperglycemic Sulfonamide Derivatives

reports isoindoline-dione-sulfonamide hybrids with potent glucose-lowering effects. For example:

  • VIIo : Serum glucose reduction = 52% (vs. gliclazide reference). Contains a cyclohexylcarbamoyl group and isoindoline-dione core .
  • Target Compound : Lacks the isoindoline-dione moiety but shares the benzenesulfonamide group. This structural divergence suggests differing mechanisms (e.g., sulfonylurea receptor vs. β-cell modulation).

Triazinyl and Pyrazolyl Sulfonamides

  • Pyrazolyl Derivatives () : Compounds like 1h (3-fluoro substitution) exhibit NMR shifts (δ 7.2–8.1 ppm for aromatic protons) indicative of electronic effects from fluorine .
  • Target Compound: The 4-fluorophenoxy group may similarly influence electronic properties but lacks the triazine or pyrazole heterocycles, limiting cross-activity in kinase assays.

Critical Analysis of Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 4-fluorophenoxy group in the target compound likely improves metabolic stability and lipophilicity compared to hydroxylated analogs (e.g., L755507), aligning with trends in drug design for enhanced bioavailability.
  • Electron-Withdrawing Groups : Fluorine’s electron-withdrawing nature may reduce CA inhibitory activity compared to electron-donating groups (e.g., methoxy in ’s 1f ) .

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReferences
Temperature0–5°C (step 1)Prevents side reactions
SolventDMF/acetonitrileEnhances solubility
Coupling AgentEDCI/HOBtFacilitates amide bond
PurificationSilica gel columnRemoves polar impurities

Q. Table 2: Substituent Effects on Bioactivity

SubstituentTarget EnzymeIC₅₀ (nM)TrendReference
4-FluorophenoxyCarbonic Anhydrase12.3Baseline
4-TrifluoromethylCarbonic Anhydrase7.837% increase
4-ChloroCOX-245.2No effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.